2-Aminohexansäure

Übersicht

Beschreibung

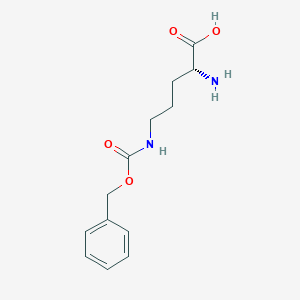

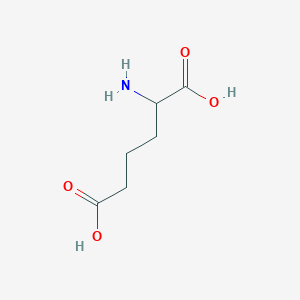

Aminoadipinsäure, auch bekannt als 2-Aminohexandisäure, ist eine organische Verbindung, die eine bedeutende Rolle im Lysinstoffwechsel spielt. Sie ist ein Zwischenprodukt im Lysinabbauweg und an verschiedenen biochemischen Prozessen beteiligt. Aminoadipinsäure wurde auf ihr Potenzial als Biomarker für Diabetes und andere Stoffwechselstörungen untersucht .

Wissenschaftliche Forschungsanwendungen

Aminoadipinsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biomarker für Diabetes: Sie wurde als potenzieller Biomarker für das Diabetesrisiko identifiziert, da erhöhte Aminoadipinsäure-Spiegel mit einem erhöhten Risiko für die Entwicklung von Diabetes verbunden sind

Stoffwechselstudien: Aminoadipinsäure wird in Studien zum Lysinstoffwechsel und seiner Rolle in verschiedenen Stoffwechselwegen verwendet.

Industrielle Anwendungen: Sie wird bei der Herstellung von biologisch abbaubaren Polymeren und anderen Industriechemikalien verwendet.

Wirkmechanismus

Aminoadipinsäure entfaltet ihre Wirkungen durch verschiedene Mechanismen:

Hemmung des Glutamattransports: Sie hemmt den Transport von Glutamat, was die Neurotransmission und andere zelluläre Prozesse beeinflussen kann.

Modulation der Glukosehomöostase: Aminoadipinsäure hat sich als modulatorisch für den Glukosespiegel gezeigt, was sie in Studien zu Diabetes und Stoffwechselstörungen relevant macht

Redox-Regulation: Sie spielt eine Rolle in der Redox-Regulation, insbesondere in Pflanzen, wo sie an der Reaktion auf oxidativen Stress beteiligt ist.

Wirkmechanismus

Target of Action

2-Aminohexanedioic acid, also known as α-Aminoadipic acid, primarily targets the glutamate synthetase . This enzyme plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the nervous system.

Mode of Action

2-Aminohexanedioic acid acts as an inhibitor of glutamate synthetase . By inhibiting this enzyme, it disrupts the normal metabolic processes involving glutamate. This can lead to changes in the concentrations of glutamate in the body, affecting various physiological processes.

Biochemical Pathways

2-Aminohexanedioic acid is involved in the metabolism of lysine . It is an intermediate in the degradation of lysine and saccharopine . In the lysine degradation pathway, lysine is converted to α-aminoadipate through saccharopine and allysine . The α-aminoadipate is then transaminated with α-ketoglutarate to give α-ketoadipate and glutamate .

Result of Action

The inhibition of glutamate synthetase by 2-Aminohexanedioic acid can lead to gliotoxicity towards mitotic astrocytes . This means it can potentially harm these brain cells, which play a crucial role in the central nervous system.

Action Environment

The action of 2-Aminohexanedioic acid can be influenced by various environmental factors. For instance, conditions such as aging, diabetes, sepsis, and renal failure are known to catalyze the oxidation of lysyl residues to form 2-aminoadipic acid in human skin collagen and potentially other tissues . This suggests that the compound’s action, efficacy, and stability can be affected by the physiological state of the individual.

Biochemische Analyse

Biochemical Properties

2-Aminohexanedioic acid is involved in the principal biochemical pathway of lysine . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . The compound is known to antagonize neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .

Cellular Effects

The cellular effects of 2-Aminohexanedioic acid are diverse and significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-Aminohexanedioic acid exerts its effects through various mechanisms. It is known to inhibit glutamate synthetase , a key enzyme in the metabolism of amino acids. This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of 2-Aminohexanedioic acid can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2-Aminohexanedioic acid can vary with different dosages in animal models

Metabolic Pathways

2-Aminohexanedioic acid is involved in the metabolic pathway of lysine It interacts with various enzymes and cofactors in this pathway

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Aminoadipinsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Weg beinhaltet die Oxidation von Lysin. Der Prozess umfasst typischerweise die folgenden Schritte:

Oxidation von Lysin: Lysin wird zu Allysin oxidiert.

Umwandlung in Aminoadipinsäure: Allysin wird weiter oxidiert, um Aminoadipinsäure zu erzeugen.

Die Reaktionsbedingungen beinhalten oft die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Temperaturen und pH-Werten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Aminoadipinsäure durch mikrobielle Fermentation hergestellt. Bestimmte Bakterien- oder Hefestämme werden gentechnisch so verändert, dass sie Lysin überproduzieren, das dann durch enzymatische Reaktionen in Aminoadipinsäure umgewandelt wird. Dieses Verfahren wird aufgrund seiner Effizienz und Wirtschaftlichkeit für die Produktion im großen Maßstab bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aminoadipinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Aminoadipinsäure kann zu Allysin oxidiert werden.

Reduktion: Sie kann zu Aminoadipinsäure-semialdehyd reduziert werden.

Substitution: Aminoadipinsäure kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Acylierungsmittel.

Hauptprodukte

Allysin: Durch Oxidation gebildet.

Aminoadipinsäure-semialdehyd: Durch Reduktion gebildet.

Substituierte Derivate: Durch Substitutionsreaktionen gebildet

Vergleich Mit ähnlichen Verbindungen

Aminoadipinsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Glutaminsäure: Beide sind am Aminosäurestoffwechsel beteiligt, aber Glutaminsäure ist in erster Linie ein Neurotransmitter.

Lysin: Aminoadipinsäure ist ein Zwischenprodukt beim Abbau von Lysin.

Allysin: Ein direktes Oxidationsprodukt von Aminoadipinsäure, das an der Vernetzung von Kollagen und Elastin beteiligt ist.

Einzigartigkeit

Aminoadipinsäure ist einzigartig aufgrund ihrer doppelten Rolle sowohl beim Lysinabbau als auch als potenzieller Biomarker für Stoffwechselstörungen. Ihre Fähigkeit, die Glukosehomöostase zu modulieren und den Glutamattransport zu hemmen, unterscheidet sie von anderen Aminosäuren .

Ähnliche Verbindungen

- Glutaminsäure

- Lysin

- Allysin

Eigenschaften

IUPAC Name |

2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862154 | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-32-5 | |

| Record name | α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aminoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoadipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOADIPIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural significance of 2-aminohexanedioic acid?

A: While 2-aminohexanedioic acid, also known as α-aminoadipic acid, is not a standard protein building block like tryptophan, it holds biological relevance. Notably, the D-enantiomer of 2-aminohexanedioic acid is a hydrolysis product of cephalosporin N, an antibiotic. []

Q2: How can soil bacteria be utilized for the optical resolution of 2-aminohexanedioic acid?

A: Specific soil bacteria strains, such as KT-230 and KT-231, exhibit metabolic activity on benzoyl derivatives of DL-amino acids. [, ] These bacteria can selectively metabolize benzoyl-DL-2-aminohexanedioic acid, yielding L-2-aminohexanedioic acid and N-benzoyl-D-2-aminohexanedioic acid. This process provides a method for separating the enantiomers of 2-aminohexanedioic acid. []

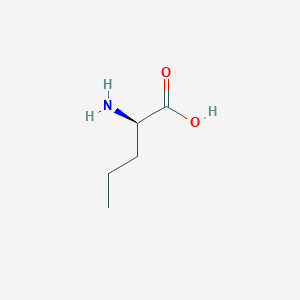

Q3: Are there other amino acids that can be optically resolved using similar bacterial metabolic pathways?

A: Research indicates that soil bacteria can resolve various amino acids beyond 2-aminohexanedioic acid. Studies demonstrate the successful resolution of tryptophan, 2-aminooctanoic acid, and other amino acids using the metabolic activity of specific bacterial strains. This suggests a broader applicability of this method for separating enantiomers of different amino acids. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.